
Cilofungin
Descripción general
Descripción
Cilofungina es el primer miembro de la familia de fármacos antifúngicos equinocandinas aplicado clínicamente. Se deriva de un hongo del género Aspergillus. La cilofungina interfiere con la capacidad de un hongo invasor para sintetizar la pared celular al inhibir la síntesis de (1→3)-β-D-glucano .
Métodos De Preparación
La cilofungina es un análogo semisintético de la equinocandina B. La preparación implica la fermentación de especies de Aspergillus para producir equinocandina B, seguida de modificaciones químicas para introducir una cadena lateral de 4-octiloxi benzoato . Los métodos de producción industrial incluyen fermentación, mutagénesis clásica, etiquetado isotópico y síntesis química .
Análisis De Reacciones Químicas
La cilofungina sufre diversas reacciones químicas, incluyendo:
Oxidación: La cilofungina puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la cilofungina.
Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones de la molécula, lo que lleva a la formación de derivados con diferentes propiedades.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Introduction to Cilofungin
This compound, a semisynthetic derivative of echinocandin B, was developed as an antifungal agent with the aim of treating invasive fungal infections. Despite its initial promise, clinical development faced significant challenges, leading to its withdrawal from Phase II trials due to nephrotoxicity and poor solubility. Nevertheless, this compound's mechanism of action and its inhibition of fungal cell wall synthesis make it a subject of continued interest in antifungal research.
Inhibition Studies
- In vitro Efficacy : this compound has shown potent activity against various fungal pathogens, including Candida albicans and Aspergillus fumigatus. Studies indicate that this compound can inhibit (1,3)-beta-D-glucan synthase at concentrations as low as 0.19 micrograms/milliliter, demonstrating its potential effectiveness in clinical settings .
- Dose-Response Relationships : Research has established that this compound's inhibitory effects are dose-dependent, with maximal inhibition observed at approximately 1.25 micrograms/milliliter .
Clinical Applications
Although this compound itself was not successfully developed for clinical use, its study has contributed to the understanding and development of other echinocandins currently used in clinical practice.
Comparative Analysis with Other Echinocandins
Echinocandin | Mechanism | Clinical Use | Withdrawn Status |
---|---|---|---|
This compound | Inhibits (1,3)-beta-D-glucan synthase | None (development halted) | Yes |
Anidulafungin | Inhibits (1,3)-beta-D-glucan synthase | Candidemia, invasive candidiasis | No |
Caspofungin | Inhibits (1,3)-beta-D-glucan synthase | Aspergillosis, candidemia | No |
This table illustrates the position of this compound within the broader context of echinocandin drugs.
Case Study Insights
- In Vitro Activity Against Clinical Isolates : this compound has been tested against 256 clinical isolates of yeasts, showing significant antifungal activity. The minimum inhibitory concentration (MIC) for 90% of isolates was notably low for Candida albicans, indicating its potential effectiveness against common fungal infections .
- Influence of pH on Activity : Studies have shown that pH significantly affects this compound's antifungal activity. Optimal pH levels enhance its efficacy against pathogenic yeasts .
- Pharmacokinetics and Toxicity : Investigations into this compound’s pharmacokinetics revealed challenges related to nephrotoxicity and solubility in clinical formulations. These factors contributed to its discontinuation in clinical trials despite promising initial results .
Mecanismo De Acción
La cilofungina ejerce sus efectos al inhibir la síntesis de (1→3)-β-D-glucano, un componente esencial de la pared celular fúngica. Esta inhibición conduce a la inestabilidad osmótica y la muerte celular en el hongo. Los objetivos moleculares involucrados incluyen la enzima β-(1,3)-D-glucano sintasa, que es crucial para la síntesis de la pared celular .
Comparación Con Compuestos Similares
La cilofungina se compara con otras equinocandinas como la caspofungina, la micafungina y la anidulafungina. Estos compuestos comparten un mecanismo de acción similar, pero difieren en su estructura química y propiedades farmacológicas. La cilofungina es única debido a sus modificaciones específicas de la cadena lateral, que reducen su actividad hemolítica mientras conservan las propiedades antifúngicas .
Compuestos similares incluyen:
- Caspofungina
- Micafungina
- Anidulafungina
- Anfotericina B
- Ketoconazol
Estos compuestos se utilizan en el tratamiento de infecciones fúngicas y tienen diferentes grados de eficacia y toxicidad .
Propiedades
Número CAS |
79404-91-4 |
---|---|
Fórmula molecular |
C49H71N7O17 |
Peso molecular |
1030.1 g/mol |
Nombre IUPAC |
N-[(3S,6S,9S,11R,15S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide |
InChI |
InChI=1S/C49H71N7O17/c1-5-6-7-8-9-10-19-73-31-17-13-28(14-18-31)42(65)50-32-21-34(61)45(68)54-47(70)38-39(62)24(2)22-56(38)49(72)36(26(4)58)52-46(69)37(41(64)40(63)27-11-15-29(59)16-12-27)53-44(67)33-20-30(60)23-55(33)48(71)35(25(3)57)51-43(32)66/h11-18,24-26,30,32-41,45,57-64,68H,5-10,19-23H2,1-4H3,(H,50,65)(H,51,66)(H,52,69)(H,53,67)(H,54,70)/t24-,25+,26+,30+,32?,33-,34+,35-,36-,37-,38-,39-,40-,41-,45+/m0/s1 |
Clave InChI |
ZKZKCEAHVFVZDJ-HFNPJXHZSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(C(NC(=O)C3C(C(CN3C(=O)C(NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)C(C)O)O)C(C(C5=CC=C(C=C5)O)O)O)C(C)O)C)O)O)O |
SMILES isomérico |
CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2C[C@H]([C@H](NC(=O)[C@@H]3[C@H]([C@H](CN3C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)[C@@H](C)O)O)[C@@H]([C@H](C5=CC=C(C=C5)O)O)O)[C@@H](C)O)C)O)O)O |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(C(NC(=O)C3C(C(CN3C(=O)C(NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)C(C)O)O)C(C(C5=CC=C(C=C5)O)O)O)C(C)O)C)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
cilofungin L 646991 L-646,991 LY 121019 LY-121019 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of cilofungin in fungal cells?
A1: this compound targets (1,3)-β-D-glucan synthase, a key enzyme responsible for the synthesis of (1,3)-β-D-glucan in the fungal cell wall. [, , ]
Q2: How does this compound inhibit (1,3)-β-D-glucan synthase?
A2: this compound acts as a noncompetitive inhibitor of (1,3)-β-D-glucan synthase, binding to the enzyme at a site distinct from the substrate binding site. [, ]
Q3: What are the downstream effects of this compound's inhibition of (1,3)-β-D-glucan synthase?
A3: Inhibition of (1,3)-β-D-glucan synthase disrupts the synthesis of (1,3)-β-D-glucan, a critical structural component of the fungal cell wall. This disruption weakens the cell wall, ultimately leading to fungal cell death. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: Due to the proprietary nature of this compound's development, the exact molecular formula and weight are not readily available in the provided research papers.
Q5: Is there spectroscopic data available for this compound?
A6: While the provided research papers do not delve into detailed spectroscopic analysis, one study utilized this compound's inherent fluorescence properties to investigate its interaction with fungal membranes. [] This suggests that fluorescence spectroscopy might be a viable technique for studying this compound.
Q6: What is the role of the lipophilic side chain in this compound's activity?
A7: The lipophilic side chain of this compound is essential for its antifungal activity and its ability to inhibit (1,3)-β-D-glucan synthase. Studies have shown that removing or modifying this side chain significantly reduces or abolishes its activity. [, ]
Q7: How does modifying the cyclic peptide core of this compound affect its activity?
A8: Research utilizing simplified this compound analogs, synthesized through solid-phase methods, revealed that structural complexity in the cyclic peptide core is crucial for antifungal activity. Notably, the 3-hydroxy-4-methylproline residue appears to enhance activity, while the L-homotyrosine residue is essential for both antifungal activity and (1,3)-β-D-glucan synthase inhibition. []
Q8: How is this compound administered, and what is its pharmacokinetic profile?
A9: this compound has been investigated for intravenous administration in animal models. Studies in rabbits revealed that its pharmacokinetics are nonlinear and saturable, meaning its clearance decreases as the dose increases. [] This leads to higher than expected plasma concentrations with continuous infusion compared to intermittent dosing.
Q9: What is the relationship between this compound's pharmacokinetics and its in vivo antifungal activity?
A11: Studies in rabbits with disseminated candidiasis found a direct correlation between tissue concentrations of this compound and antifungal activity. Dosage regimens that achieved higher tissue concentrations, particularly those utilizing continuous infusion, exhibited greater efficacy in reducing fungal burden in various organs. []
Q10: Which Candida species are most susceptible to this compound in vitro?
A12: this compound exhibits potent in vitro activity against Candida albicans and Candida tropicalis. [, , , , , , , , ]
Q11: What is this compound's in vitro activity against other Candida species and non-Candida fungi?
A13: this compound shows less potent or limited in vitro activity against other Candida species such as Candida glabrata, Candida krusei, Candida parapsilosis, and Candida guilliermondii. [, , , , , , ] It also demonstrates limited activity against Aspergillus fumigatus, Cryptococcus neoformans, Blastomyces dermatitidis, and other non-Candida fungi. [, , , , ]
Q12: What about this compound's efficacy in other animal models of fungal infections?
A15: While this compound shows promise against Candida infections, it has been less successful in animal models of other fungal diseases. For instance, it failed to demonstrate efficacy in a rabbit model of Candida albicans endocarditis [] and showed antagonistic effects when combined with amphotericin B in a murine model of disseminated aspergillosis. []
Q13: Are there known mechanisms of resistance to this compound?
A16: Research suggests that this compound resistance can arise through alterations in the target enzyme (1,3)-β-D-glucan synthase. One study utilizing a this compound-resistant Candida albicans strain found that while the drug initially inhibited glucan synthesis, the resistant strain could eventually overcome this inhibition and resume normal growth. [] This suggests the existence of adaptive mechanisms that allow some Candida species to bypass this compound's inhibitory effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.